Cas no 2134-38-5 (Ethyl 2-methylpyrimidine-5-carboxylate)

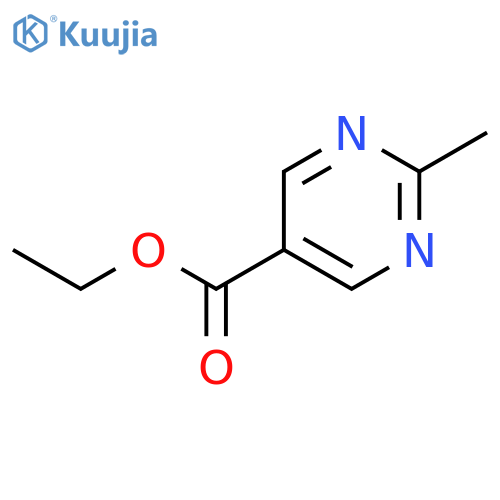

2134-38-5 structure

商品名:Ethyl 2-methylpyrimidine-5-carboxylate

Ethyl 2-methylpyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-methylpyrimidine-5-carboxylate

- C8H10N2O2

- 2-Methyl-5-aethoxycarbonyl-pyrimidin

- 2-Methyl-pyrimidin-5-carbonsaeure-aethylester

- 2-methyl-pyrimidine-5-carboxylic acid ethyl ester

- AG-E-56392

- AGN-PC-002246

- ANW-53102

- CTK4E6543

- ethyl 2-methyl-5-pyrimidinecarboxylate

- SureCN2642000

- 2-Methyl-5-pyrimidinecarboxylic acid ethyl ester

- ethyl2-methylpyrimidine-5-carboxylate

- OTCUHRIIVIPBID-UHFFFAOYSA-N

- ethyl-2-methylpyrimidine-5-carboxylate

- PB32795

- HP21864

- ST1141075

- AB0056070

- AM20090188

- Z4406

- 2-Methylpyrimidine-5-carboxylic acid ethyl ester

- 134E385

- 5-Pyrimidinec

- DTXSID40562450

- DS-2102

- FT-0725946

- SCHEMBL2642000

- SY097583

- MFCD09863191

- 5-Pyrimidinecarboxylicacid,2-methyl-,ethyl ester

- AKOS005146373

- 5-Pyrimidinecarboxylic acid, 2-methyl-, ethyl ester

- CS-0045943

- 2134-38-5

- A15372

- DB-001026

- Ethyl 2-methylpyrimidine-5-carboxylate

-

- MDL: MFCD09863191

- インチ: 1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3

- InChIKey: OTCUHRIIVIPBID-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=C([H])N=C(C([H])([H])[H])N=C1[H])=O)C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 166.0743

- どういたいしつりょう: 166.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.1

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 240 ºC

- フラッシュポイント: 99 ºC

- 屈折率: 1.508

- PSA: 52.08

Ethyl 2-methylpyrimidine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM107524-1g |

ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 97% | 1g |

$103 | 2023-01-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03399-5G |

ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 97% | 5g |

¥ 2,237.00 | 2023-03-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI634-50mg |

Ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 98% | 50mg |

64.0CNY | 2021-07-12 | |

| abcr | AB436324-250 mg |

Ethyl 2-methylpyrimidine-5-carboxylate, 95%; . |

2134-38-5 | 95% | 250mg |

€101.30 | 2023-04-23 | |

| eNovation Chemicals LLC | Y0980576-10g |

Ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 95% | 10g |

$580 | 2024-08-02 | |

| Fluorochem | 216431-1g |

Ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 95% | 1g |

£84.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI634-1g |

Ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 98% | 1g |

982CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI634-5g |

Ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 98% | 5g |

4534CNY | 2021-05-08 | |

| A2B Chem LLC | AD29865-100mg |

Ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 97% | 100mg |

$32.00 | 2024-01-01 | |

| Ambeed | A182923-250mg |

Ethyl 2-methylpyrimidine-5-carboxylate |

2134-38-5 | 98% | 250mg |

$20.0 | 2024-07-28 |

Ethyl 2-methylpyrimidine-5-carboxylate 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

2134-38-5 (Ethyl 2-methylpyrimidine-5-carboxylate) 関連製品

- 40929-50-8(Ethyl 5-pyrimidinecarboxylate)

- 5571-03-9(5-Pyrimidinecarboxylic acid, 2-methyl-, methyl ester (7CI,8CI,9CI))

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2134-38-5)Ethyl 2-methylpyrimidine-5-carboxylate

清らかである:99%/99%/99%/99%

はかる:10.0g/25.0g/50.0g/100.0g

価格 ($):251.0/626.0/1252.0/2503.0

atkchemica

(CAS:2134-38-5)Ethyl 2-methylpyrimidine-5-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ